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Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-
associated (Cas) protein system is a revolutionary gene-editing tool. The delivery of pre-
assembled Cas protein and guide RNA (gRNA) as a ribonucleoprotein (RNP) complex offers a
DNA-free method for genome engineering, which circumvents the risks associated with
plasmid-based expression systems, such as insertional mutagenesis and prolonged off-target
effects.[1] Polyethylene glycol (PEG) mediated transfection is a cost-effective and
straightforward non-viral method for delivering these RNP complexes into cells. This document
provides detailed protocols and application notes for the PEG-mediated transfection of GEX2
(a hypothetical gene for the purpose of this protocol) RNP complexes into both plant
protoplasts and mammalian cells.

Principle of PEG-Mediated Transfection

Polyethylene glycol (PEG) is a polymer that can induce cell membrane fusion and
permeabilization, thereby facilitating the uptake of macromolecules like RNP complexes. The
precise mechanism is not fully elucidated but is thought to involve the alteration of the cell
membrane's hydration layer and the creation of transient pores. This method has been
successfully employed for the genetic modification of various organisms, particularly in plant
sciences.
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Quantitative Data Summary

The efficiency of PEG-mediated RNP transfection can be influenced by several factors,
including PEG concentration, RNP concentration, incubation time, and cell type. The following
tables summarize quantitative data from various studies on PEG-mediated and other non-viral
RNP delivery methods.

Table 1: Parameters for PEG-Mediated RNP Transfection in Plant Protoplasts
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Table 2: Comparison of Non-Viral RNP Delivery Methods in Mammalian Cells
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Experimental Protocols

Protocol 1: PEG-Mediated Transfection of GEX2 RNP
Complexes into Plant Protoplasts

This protocol is adapted from methodologies used for maize and carrot protoplasts.[1][2]

Materials:

o GEX2-targeting gRNA and Cas9 nuclease

¢ Nuclease-free water

» Protoplast isolation solution (species-specific)
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PEG solution (40% PEG 4000, 0.4 M mannitol, 0.1 M CaClz)

W5 solution (154 mM NacCl, 125 mM CaClz, 5 mM KCI, 2 mM MES, pH 5.7)

Isolated plant protoplasts (1 x 10° to 1 x 10° cells/mL)

Cell culture medium (species-specific)
Procedure:
e RNP Complex Formation:

o In a sterile, nuclease-free microcentrifuge tube, mix the GEX2-targeting gRNA and Cas9
protein. The optimal molar ratio may need to be determined empirically, but a 1:1 to 3:1
(gRNA:Cas9) ratio is a good starting point.

o Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of
the RNP complex.

e Protoplast Transfection:

[¢]

In a new tube, add 100 pL of the protoplast suspension.

[¢]

Add the pre-formed GEX2 RNP complex to the protoplasts and mix gently.

[e]

Immediately add 250 pL of the PEG solution and mix gently by pipetting.

o

Incubate the mixture at room temperature for 20-40 minutes in the dark.[2] The optimal
incubation time should be determined for each plant species.

e Washing and Recovery:

o After incubation, add 1 mL of W5 solution to dilute the PEG and stop the transfection
process.

o Centrifuge the protoplasts at a low speed (e.g., 100 x g) for 3-5 minutes.
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o Carefully remove the supernatant and resuspend the protoplasts in 1 mL of fresh W5
solution. Repeat this washing step twice.

o After the final wash, resuspend the protoplast pellet in the appropriate cell culture medium.

o Post-Transfection Culture and Analysis:

o Culture the transfected protoplasts in the dark at their optimal temperature for 48-72
hours.

o After incubation, harvest the protoplasts for genomic DNA extraction and subsequent
analysis of gene editing efficiency (e.g., by Sanger sequencing or next-generation
sequencing).

Protocol 2: General Considerations for PEG-Mediated
Transfection of GEX2 RNP Complexes into Mammalian
Cells

Direct PEG-mediated transfection of RNPs into mammalian cells is less common than in plant
protoplasts, with methods like electroporation often being more efficient.[6][7] However, PEG
can be used in combination with other carriers like lipids to form lipid-polymer hybrid
nanoparticles for delivery.[5] The following are general guidelines for adapting the PEG protocol
for mammalian cells, emphasizing the need for extensive optimization.

Materials:

GEX2-targeting gRNA and Cas9 nuclease

Nuclease-free water or appropriate buffer (e.g., PBS)

Mammalian cell line of interest (e.g., HEK293T, Hela)

Serum-free culture medium (e.g., Opti-MEM)

PEG solution (e.g., 10-20% PEG 1500 or PEG 3350 in serum-free medium)

Complete cell culture medium
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Procedure:
e Cell Preparation:

o Seed mammalian cells in a multi-well plate to achieve 70-90% confluency on the day of

transfection.
e RNP Complex Formation:
o Prepare the GEX2 RNP complex as described in Protocol 1.
» Transfection:

Wash the cells with serum-free medium.

(¢]

o Prepare the transfection mixture by diluting the RNP complex in serum-free medium and
then adding the PEG solution. The final PEG concentration will need to be optimized (start
with a range of 5-15%).

o Incubate the RNP-PEG mixture for 15-30 minutes at room temperature.
o Add the transfection mixture dropwise to the cells.
o Incubate the cells with the transfection mixture for 2-4 hours at 37°C.

e Post-Transfection:

o After the incubation period, remove the transfection mixture and replace it with a complete
culture medium.

o Culture the cells for 48-72 hours before harvesting for analysis of gene editing.

Note: For difficult-to-transfect cells, especially primary cells, electroporation is the
recommended method for RNP delivery due to its higher efficiency.[6][7]

Visualizations
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Experimental Workflow for PEG-Mediated RNP
Transfection
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Caption: Workflow for PEG-mediated RNP transfection.

Signaling Pathway (lllustrative)

As PEG-mediated transfection is a physical delivery method, it does not directly engage
specific cellular signaling pathways for uptake. The following diagram illustrates the general
process of CRISPR-Cas9 gene editing following successful RNP delivery.
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Caption: Mechanism of CRISPR-Cas9 gene editing post-transfection.

Conclusion

PEG-mediated transfection is a valuable method for delivering CRISPR RNP complexes,
particularly in plant protoplasts, offering a DNA-free approach to gene editing. While its
application in mammalian cells is less direct and often requires co-formulation with other
carriers, the principles outlined in this guide provide a foundation for developing effective
transfection protocols. For many mammalian cell types, especially primary cells, electroporation
remains the more robust and efficient method for RNP delivery. Researchers should carefully
consider their specific cell type and experimental goals when selecting the optimal delivery
strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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